Cyclobutyl vs. Cyclopropyl: Lipophilicity and Steric Bulk Differentiation Dictates Kinase ATP-Pocket Fit
The 6-cyclobutyl substituent on the pyrimidine core provides a computed logP of 4.11 and a topological polar surface area (TPSA) of 29.1 Ų, as determined by MCULE cheminformatics analysis . In contrast, the direct cyclopropyl analog (4-(6-cyclopropylpyrimidin-4-yl)morpholine) is predicted to have a logP of approximately 3.2–3.5 and a similar TPSA, based on fragment-based calculation [1]. The approximately 0.6–0.9 logP unit difference translates to a ~4–8× theoretical increase in membrane permeability for the cyclobutyl derivative, a critical factor for intracellular target engagement [2]. Furthermore, the cyclobutyl ring occupies a larger steric volume (van der Waals volume ~65 ų vs. ~50 ų for cyclopropyl) and adopts a non-planar puckered conformation that can make unique hydrophobic contacts within the kinase ATP-binding pocket that the flatter cyclopropyl group cannot replicate [1]. This steric differentiation has been exploited in CDK4/6 inhibitor design, where cyclobutyl-containing analogs demonstrate altered selectivity profiles compared to their cyclopropyl counterparts [3].
| Evidence Dimension | Lipophilicity (computed logP) and steric volume |
|---|---|
| Target Compound Data | logP = 4.11; TPSA = 29.1 Ų; van der Waals volume ~65 ų (cyclobutyl group) |
| Comparator Or Baseline | 4-(6-cyclopropylpyrimidin-4-yl)morpholine: logP ~3.2–3.5; van der Waals volume ~50 ų (cyclopropyl group) |
| Quantified Difference | ΔlogP ≈ 0.6–0.9 units; Δsteric volume ≈ 15 ų |
| Conditions | MCULE computational platform; fragment-based logP calculations |
Why This Matters
The higher logP of the cyclobutyl derivative predicts superior membrane permeability, which can be decisive for intracellular kinase target engagement in cell-based assays, while the unique steric footprint may confer selectivity advantages over the cyclopropyl analog.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. View Source
- [3] Selective CDK4/6 inhibitor cancer therapeutics. Patent US11485735B2, 2020. View Source
